N-Cyclopropylbenzylamine HCl
Overview
Description
N-Cyclopropylbenzylamine hydrochloride is a chemical compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol . It is a derivative of benzylamine, where the benzyl group is substituted with a cyclopropyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylbenzylamine hydrochloride typically involves the reaction of benzylamine with cyclopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of N-Cyclopropylbenzylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding cyclopropylbenzyl ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce cyclopropylbenzyl alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclopropylbenzyl ketones.
Reduction: Cyclopropylbenzyl alcohols.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropylbenzylamine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-Cyclopropylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances the binding affinity of the compound to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
N-Benzylamine: A simpler analog without the cyclopropyl group.
N-Cyclopropylmethylamine: Similar structure but with a methyl group instead of a benzyl group.
N-Cyclopropylphenethylamine: Contains a phenethyl group instead of a benzyl group.
Uniqueness
N-Cyclopropylbenzylamine hydrochloride is unique due to the presence of both the cyclopropyl and benzyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and binding affinity, making it more effective in various applications compared to its analogs .
Biological Activity
N-Cyclopropylbenzylamine hydrochloride (N-CBA HCl) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
N-Cyclopropylbenzylamine HCl is characterized by the presence of a cyclopropyl group attached to a benzylamine structure. The molecular formula is , and its structural representation can be summarized as follows:
- Molecular Weight : 185.66 g/mol
- IUPAC Name : N-cyclopropylbenzylamine hydrochloride
The biological activity of N-CBA HCl can be attributed to its interaction with various biological targets, particularly enzymes involved in neurotransmitter metabolism. A key area of study has been its role as an inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the oxidative deamination of neurotransmitters.
Inhibition of Monoamine Oxidase
Research indicates that N-CBA HCl exhibits inhibitory effects on MAO, particularly MAO-B, which is implicated in the metabolism of dopamine. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing dopaminergic signaling. The structure-activity relationship (SAR) studies suggest that the cyclopropyl group plays a crucial role in modulating this inhibitory activity.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound, particularly focusing on its IC50 values against MAO:
Compound | Target Enzyme | IC50 (nM) | Reference |
---|---|---|---|
This compound | MAO-B | 25 ± 5 | |
1-Methyl-4-phenylpyridinium | MAO-B | 30 ± 3 | |
Other analogs | MAO-A | 200 ± 20 |
Case Studies
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective properties, N-CBA HCl was administered to animal models subjected to neurotoxic agents. Results indicated that treatment with N-CBA HCl significantly reduced neuronal cell death and improved behavioral outcomes compared to controls. The proposed mechanism involved the modulation of dopaminergic pathways through MAO inhibition, which mitigated oxidative stress.
Case Study 2: Antiparasitic Activity
Another research effort evaluated the antiparasitic potential of N-CBA HCl against Cryptosporidium parvum. High-throughput screening identified it as a selective inhibitor with an IC50 value that suggests promising activity against this pathogen without affecting human cell lines significantly. This selectivity is crucial for therapeutic applications in treating parasitic infections.
Properties
IUPAC Name |
N-benzylcyclopropanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)8-11-10-6-7-10;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDZAPVGJAYJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-74-5 | |
Record name | Benzenemethanamine, N-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39959-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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